molecular formula C22H27NO B1205128 Sequifenadine CAS No. 57734-69-7

Sequifenadine

Cat. No.: B1205128
CAS No.: 57734-69-7
M. Wt: 321.5 g/mol
InChI Key: OXDOWGVJMITMJL-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for sequifenadine are not extensively documented in the available literature. it is known that the compound is synthesized through organic reactions involving diphenylmethane moieties. Industrial production methods typically involve the use of standard organic synthesis techniques, ensuring the purity and efficacy of the final product .

Chemical Reactions Analysis

Sequifenadine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sequifenadine has a wide range of scientific research applications, including:

Mechanism of Action

Sequifenadine exerts its effects by blocking H1- and 5HT-serotonine receptors, thereby preventing the action of histamine and serotonin. This leads to a reduction in allergic symptoms and other histamine-related effects. The compound also accelerates the destruction of histamine in tissues through the action of diamine oxidase .

Comparison with Similar Compounds

Sequifenadine is unique in its dual action as both an H1- and 5HT-serotonine receptor antagonist. Similar compounds include:

    Diphenhydramine: Another antihistamine that primarily acts on H1 receptors.

    Cetirizine: A second-generation antihistamine with fewer sedative effects.

    Loratadine: A non-sedating antihistamine that also acts on H1 receptors.

Compared to these compounds, this compound’s dual action on both histamine and serotonin receptors makes it particularly effective in reducing allergic symptoms and other histamine-related effects .

Properties

CAS No.

57734-69-7

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol

InChI

InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3

InChI Key

OXDOWGVJMITMJL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O

Canonical SMILES

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O

57734-69-7

Related CAS

57734-70-0 (hydrochloride)

Synonyms

icarfen
bicarphen
bicarphene
bicarphene hydrochloride
bikarfen
quinuclidinyl-3-di(o-tolyl)carbinol
quinuclidyl-3-di-o-tolylcarbinol

Origin of Product

United States

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